

Comparative analysis of (1-Adamantylthio)acetic acid and adamantane

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Compound of Interest

Compound Name: (1-Adamantylthio)acetic acid

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Comparative Analysis: (1-Adamantylthio)acetic Acid vs. Adamantane

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of **(1-Adamantylthio)acetic acid** and its parent compound, adamantane. The objective is to furnish researchers, scientists, and drug development professionals with a detailed understanding of their respective physicochemical properties, biological activities, and potential therapeutic applications, supported by available data and relevant experimental methodologies.

Introduction

Adamantane, a rigid, cage-like hydrocarbon, has long been a cornerstone in medicinal chemistry. Its unique three-dimensional structure and high lipophilicity have made it a valuable scaffold for the development of numerous therapeutic agents with diverse biological activities. **(1-Adamantylthio)acetic acid** represents a derivative of adamantane, incorporating a thioacetic acid moiety. This modification has the potential to alter the parent molecule's physicochemical properties and introduce new biological functions. This guide will objectively compare these two compounds to inform future research and drug discovery efforts.

Physicochemical Properties

The distinct structural features of adamantane and **(1-Adamantylthio)acetic acid** give rise to different physicochemical characteristics, which are crucial for their biological interactions and pharmacokinetic profiles. Adamantane is a nonpolar hydrocarbon, while the addition of a thioacetic acid group introduces polarity and an ionizable proton to the structure.

Property	Adamantane	(1-Adamantylthio)acetic acid
Chemical Formula	C ₁₀ H ₁₆ [1]	C ₁₂ H ₁₈ O ₂ S[2]
Molecular Weight	136.24 g/mol [1]	226.34 g/mol [2]
Appearance	White crystalline solid[1]	Not explicitly stated, likely a solid
Melting Point	270 °C (sublimes)[1]	68-70 °C[3]
Solubility in Water	Practically insoluble[1]	Expected to have low to moderate solubility
Lipophilicity (logP)	High (calculated logP ≈ 2.5-3.3)	Expected to be lower than adamantane due to the polar carboxylic acid group
IUPAC Name	Tricyclo[3.3.1.1 ³⁷]decane[1]	2-[(tricyclo[3.3.1.1 ³⁷]dec-1-yl)thio]acetic acid[2]

Biological Activities and Therapeutic Applications

The biological activities of adamantane and its derivatives are well-documented, spanning antiviral, neurological, and metabolic applications. In contrast, specific biological data for **(1-Adamantylthio)acetic acid** is limited in publicly available literature. However, based on the activities of related adamantane-thio compounds and acetic acid derivatives, potential biological roles can be inferred.

Adamantane and its Derivatives

The adamantane scaffold is a key component in several clinically approved drugs. Its rigid structure and lipophilicity contribute to favorable pharmacokinetic properties, such as enhanced metabolic stability and blood-brain barrier permeability.

Key Therapeutic Areas:

- **Antiviral:** Amantadine and rimantadine are notable for their activity against the influenza A virus by targeting the M2 proton channel.[4]
- **Neurological Disorders:** Memantine, an NMDA receptor antagonist, is used in the treatment of Alzheimer's disease.
- **Antidiabetic:** Saxagliptin and vildagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors used to manage type 2 diabetes.
- **Anticancer:** Various adamantane derivatives have been investigated for their potential as anticancer agents.[5]
- **Antibacterial and Antifungal:** Adamantane derivatives have shown activity against a range of bacterial and fungal pathogens.[6]

(1-Adamantylthio)acetic Acid

Direct experimental evidence for the biological activity of **(1-Adamantylthio)acetic acid** is scarce. However, the presence of the adamantyl group suggests potential for biological activity, while the thioacetic acid moiety is also found in compounds with various pharmacological effects.

Potential Biological Activities (Inferred):

- **Antimicrobial:** The "thio" (sulfur) linkage and the adamantane cage are present in some antimicrobial compounds.[6]
- **Anti-inflammatory:** Acetic acid and some of its derivatives have demonstrated anti-inflammatory properties.[7]
- **Anticancer:** The acetic acid moiety has been incorporated into molecules with anticancer activity.[8]

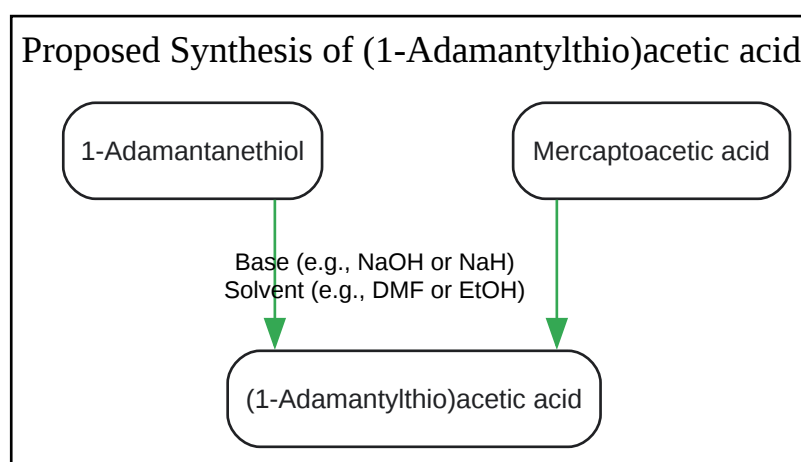
Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the evaluation of adamantane-based compounds.

Synthesis of (1-Adamantylthio)acetic Acid

While a specific, detailed experimental protocol for the synthesis of **(1-Adamantylthio)acetic acid** was not found in the initial search, a general synthetic route can be proposed based on standard organic chemistry principles.

Proposed Synthetic Pathway:



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Caption: Proposed reaction scheme for the synthesis of **(1-Adamantylthio)acetic acid**.

General Procedure:

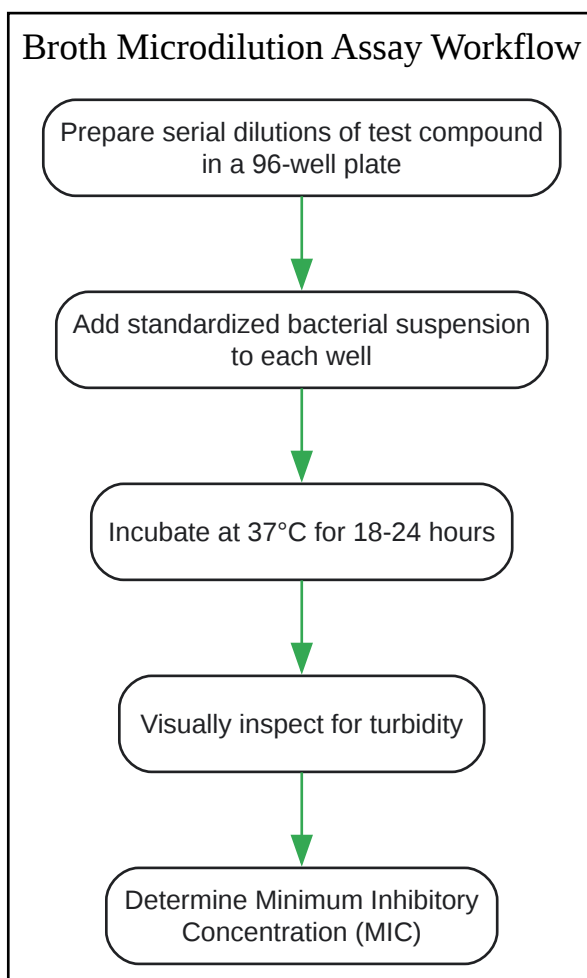
- **Deprotonation:** 1-Adamantanethiol is dissolved in a suitable solvent (e.g., dimethylformamide or ethanol). A base, such as sodium hydroxide or sodium hydride, is added to deprotonate the thiol, forming the more nucleophilic thiolate.
- **Nucleophilic Substitution:** Mercaptoacetic acid (or its corresponding halo-substituted derivative, like chloroacetic acid) is added to the reaction mixture. The adamantyl thiolate acts as a nucleophile, displacing the leaving group (e.g., a halide) from the acetic acid derivative in an S_N2 reaction.

- **Work-up and Purification:** The reaction mixture is typically quenched with water and extracted with an organic solvent. The final product, **(1-Adamantylthio)acetic acid**, is then purified using techniques such as recrystallization or column chromatography.

In Vitro Antimicrobial Activity Assay (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

Experimental Workflow:



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

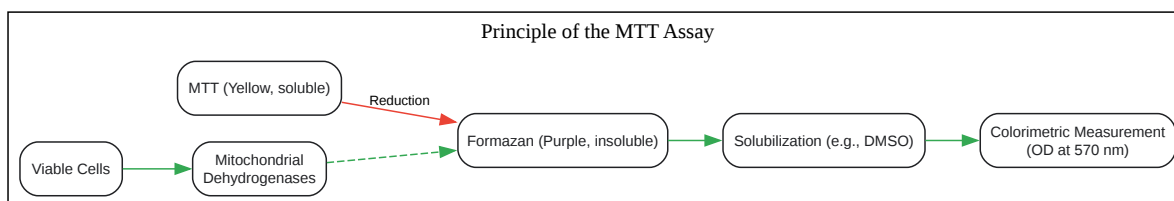
Procedure:

- **Preparation of Compound Dilutions:** A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton broth).
- **Bacterial Inoculum:** A standardized suspension of the target bacterium (e.g., *Staphylococcus aureus*, *Escherichia coli*) is prepared to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- **Inoculation:** Each well of the microtiter plate is inoculated with the bacterial suspension.
- **Incubation:** The plate is incubated at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the lowest concentration with no turbidity).

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Signaling Pathway Context:



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